3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone
Description
3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone is a halogenated furanone derivative structurally related to 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a well-characterized mutagen and carcinogen formed during water chlorination . Its unique substitution pattern—combining bromine and chlorine on the methyl group—may alter its reactivity, stability, and toxicological profile compared to MX and other analogues. This article compares its properties with structurally similar compounds, emphasizing halogen substitution effects and mutagenic activity.
Properties
IUPAC Name |
3-[bromo(chloro)methyl]-4-chloro-2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2O3/c6-3(8)1-2(7)5(10)11-4(1)9/h3-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOQLLUPRMECKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=C(C(=O)O1)Cl)C(Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021525 | |
| Record name | 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132059-51-9 | |
| Record name | 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132059519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination at C3
Chlorination is achieved using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in dichloromethane or tetrahydrofuran at 0–25°C. The reaction proceeds via electrophilic substitution, favoring the C3 position due to electronic and steric factors. Excess chlorinating agents may lead to over-halogenation, necessitating strict stoichiometric control.
Key Reaction Parameters
| Parameter | Typical Range |
|---|---|
| Temperature | 0–25°C |
| Solvent | Dichloromethane, THF |
| Chlorinating Agent | Cl₂, SO₂Cl₂ |
| Yield | 60–75% |
Bromochloromethylation at C4
Introducing the bromochloromethyl group requires a two-step process:
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Methylation : The C4 position is methylated using methylating agents like methyl iodide (CH₃I) under basic conditions (e.g., K₂CO₃).
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Halogenation : The methyl group undergoes bromochlorination using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in a radical-initiated reaction. Azobisisobutyronitrile (AIBN) or light (λ = 360 nm) initiates the radical chain mechanism, ensuring regioselectivity.
Reaction Mechanism
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Initiation : AIBN decomposes to generate radicals, abstracting a hydrogen atom from the methyl group.
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Propagation : Bromine and chlorine atoms add sequentially to the methyl radical, forming the bromochloromethyl group.
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Termination : Radical recombination yields the final product.
Optimization Challenges
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Competing dibromination or dichlorination requires careful control of NBS/NCS ratios.
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Side reactions (e.g., ring-opening) are minimized at low temperatures (−10–0°C).
Hydroxylation at C5
The hydroxyl group at C5 is introduced via acid-catalyzed hydrolysis of a protected intermediate. For example, a methoxy-protected furanone is treated with hydrochloric acid (HCl) in aqueous methanol, yielding the hydroxylated product.
Protection-Deprotection Strategy
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Methoxy Protection : The C5 hydroxyl is protected as a methoxy group using methyl triflate (CH₃OTf) and a base (e.g., Et₃N).
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Deprotection : Hydrolysis with HCl (1–2 M) at 50–60°C removes the protecting group, restoring the hydroxyl functionality.
Yield Enhancement
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Prolonged hydrolysis (>6 hours) leads to decomposition; optimal reaction time is 3–4 hours.
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Neutralization with NaHCO₃ post-hydrolysis improves product stability.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and safety, employing continuous-flow reactors to minimize hazardous intermediate handling.
Continuous Halogenation
A tubular reactor system facilitates bromochloromethylation under tightly controlled conditions:
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Residence Time : 10–15 minutes.
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Temperature Gradient : 25°C (inlet) to −5°C (outlet) to suppress side reactions.
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Purification : In-line liquid-liquid extraction removes unreacted halogens, followed by crystallization from ethanol/water mixtures.
Process Metrics
| Metric | Value |
|---|---|
| Annual Capacity | 500–1,000 kg |
| Purity | >98% (HPLC) |
| Waste Reduction | 40% vs. batch processing |
Comparative Analysis of Synthetic Routes
The table below contrasts laboratory-scale and industrial methods:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Halogenation Agent | NBS/NCS | Cl₂/Br₂ gas |
| Reaction Time | 6–8 hours | 10–15 minutes |
| Yield | 60–75% | 85–90% |
| Purity | 95–97% | >98% |
| Scalability | Limited | High |
Degradation and Stability During Synthesis
The compound’s instability under basic or high-temperature conditions necessitates careful handling:
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pH Sensitivity : Degrades rapidly at pH >8, forming open-chain keto-acids.
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Thermal Stability : Decomposes above 80°C; reactions are conducted below 50°C.
Stabilization Strategies
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Buffered reaction media (pH 5–6) using acetate or phosphate buffers.
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Antioxidants (e.g., BHT) suppress radical-induced decomposition.
Chemical Reactions Analysis
Table 1: Synthetic Pathways to BMX-1 and Analogues
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Key Insight : Bromination typically occurs at the C4 methyl group , with selectivity influenced by steric and electronic factors. The use of NaBH₄ or Et₃N facilitates dehydrohalogenation to stabilize the furanone ring .
Stability and Degradation in Aqueous Media
BMX-1 exhibits pH-dependent stability, critical for its environmental persistence and mutagenicity:
Table 2: Stability of BMX-1 Under Simulated Physiological Conditions (pH 7.4, 37°C)
| Parameter | BMX-1 | MX (Chlorinated Analog) |
|---|---|---|
| Half-life (cyclic form) | ~8 hours | ~4 hours |
| Equilibrium (cyclic:open) | 7:3 | 6:4 |
| Degradation Products | Open-chain keto-acids, HCO₃⁻, Br⁻ | Similar, with Cl⁻ release |
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BMX-1’s cyclic form dominates at neutral pH, but it undergoes ring-opening under alkaline conditions (>pH 9) to yield non-mutagenic keto-acids .
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Steric hindrance from bromine atoms slows degradation compared to MX .
Reactivity with Biological Molecules
BMX-1 reacts with nucleophilic sites in DNA, forming covalent adducts:
Table 3: DNA Adduct Formation by BMX-1 (In Vitro)
| Target Nucleophile | Adduct Structure | Mutagenic Potency (TA100, rev/ng) |
|---|---|---|
| Adenine (N-1/N⁶) | 7H-8-formyl[2,1-i]pyrimidopurine | 22.05 ± 3.15 |
| Guanine (N-7) | Not detected | — |
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Mechanism : BMX-1’s α,β-unsaturated carbonyl group undergoes Michael addition with DNA bases, forming propeno-bridged adducts (e.g., pfA-dR) .
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Mutagenicity in Salmonella typhimurium TA100 is 6–9× lower than its dibromo analog BMX-2 .
Comparative Mutagenicity of Halogenated Furanones
Bromination enhances mutagenic potency relative to chlorinated analogs:
Table 4: Ames Test Results (TA100, -S9)
| Compound | Structure | Mutagenicity (rev/ng) |
|---|---|---|
| BMX-1 | Cl, BrClCH₂ substituents | 22.05 ± 3.15 |
| BMX-2 (dibromo) | Cl, Br₂CH substituents | 28.64 ± 2.65 |
| BMX-3 (tribromo) | Br, Br₂CH substituents | 37.29 ± 5.73 |
| MX (chlorinated) | Cl, Cl₂CH substituents | 18.90 ± 2.10 |
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Trend : Mutagenicity increases with bromine substitution (BMX-3 > BMX-2 > BMX-1 > MX), likely due to enhanced electrophilicity and DNA alkylation efficiency .
Environmental Relevance and Byproduct Formation
BMX-1 is detected in chlorinated water as a disinfection byproduct (DBP) :
Scientific Research Applications
Synthetic Chemistry
The compound serves as a key intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:
- Nucleophilic Substitution : The presence of halogen atoms makes it a suitable substrate for nucleophilic attacks, leading to the formation of diverse derivatives.
- Synthesis of Hydroxyfuranones : It is utilized in the preparation of other hydroxyfuranones, which are important in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Hydroxyfuranones
A study demonstrated the efficient synthesis of hydroxyfuranones using 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone as a precursor, showcasing its utility in developing new therapeutic agents .
Environmental Chemistry
This compound has been studied for its potential mutagenic properties, particularly its structural similarity to known mutagens like MX (a potent mutagen). Research indicates that it can be involved in environmental monitoring and risk assessment due to its reactivity and potential harmful effects.
Case Study: Mutagenicity Studies
Research published in Environmental Toxicology and Chemistry highlighted the mutagenic effects of brominated hydroxyfuranones, including this compound. The findings suggested that this compound could be a marker for assessing environmental contamination .
Pharmaceutical Research
The compound's structure allows it to be explored for potential pharmaceutical applications. Its derivatives have shown promise in medicinal chemistry, particularly in developing anti-cancer agents.
Case Study: Anti-Cancer Activity
A study investigated the anti-cancer properties of derivatives derived from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reference standard for various analytical techniques, including HPLC (High Performance Liquid Chromatography). Its purity and stability make it an ideal choice for method validation.
Mechanism of Action
The mechanism by which 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies on its molecular interactions help elucidate its mode of action and potential therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Mutagenic Comparison
Halogen Substitution and Reactivity
- Chlorine vs. However, brominated furanones may form stable adducts with nucleophiles like glutathione, altering detoxification pathways .
- Mixed Halogens (Br/Cl) : The bromochloromethyl group in the target compound may exhibit intermediate reactivity. Studies on mixed halogen DBPs suggest synergistic effects on toxicity, though specific data for this compound are lacking .
Toxicological Profiles
- MX: Carcinogenic in rats, inducing thyroid, liver, and lung tumors at 70 μg/kg/day . Genotoxic in mammalian cells via DNA strand breaks and chromosomal aberrations .
- Brominated Analogues: Lower carcinogenic potency but higher environmental persistence due to reduced hydrolysis rates .
- Developmental Toxicity : MX causes fetal weight reduction and skeletal malformations in rats at 30 mg/kg/day . Bromochloromethyl variants may differ due to altered bioavailability.
Table 2: Toxicity Data
Stability and Environmental Impact
- MX : Degrades rapidly in aqueous environments (half-life <24 hours at pH 7) but persists in humic-rich waters .
Biological Activity
Overview
3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone, a halogenated furanone compound, has garnered attention due to its potential biological activities, particularly in the realms of mutagenicity and antimicrobial properties. This compound is part of a broader class of disinfection by-products (DBPs) that can arise from chlorination processes in water treatment, raising concerns regarding their safety and health implications.
- IUPAC Name: 3-[bromo(chloro)methyl]-4-chloro-2-hydroxy-2H-furan-5-one
- CAS Number: 132059-51-9
- Molecular Formula: C₅H₃BrCl₂O₃
The biological activity of this compound is primarily attributed to its interactions with cellular components. It is known to:
- Induce mutations in bacterial and mammalian cells.
- Inhibit metabolic cooperation between cells, potentially leading to tumor promotion.
Mutagenicity Studies
Research indicates that this compound exhibits significant mutagenic activity. For instance, studies using the Ames test demonstrated that it can induce gene mutations in Salmonella typhimurium strains TA98 and TA100. The mutagenic potency was quantified at approximately 22.05 ± 3.15 revertants/ng without metabolic activation .
Comparative Mutagenicity Data
| Compound | Mutagenic Potency (revertants/ng) | Test System |
|---|---|---|
| BMX-1 (this compound) | 22.05 ± 3.15 | TA100 |
| BMX-2 (3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone) | 28.64 ± 2.65 | TA100 |
| BMX-3 (3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone) | 37.29 ± 5.73 | TA100 |
These findings suggest that bromination enhances mutagenic potential, indicating a structure-activity relationship where increased halogenation correlates with higher mutagenicity .
Antimicrobial Properties
In addition to its mutagenic effects, research has also explored the antimicrobial properties of this compound. Preliminary studies indicate that it may exhibit activity against certain bacterial strains, although specific data on its efficacy remains limited.
Case Studies and Environmental Relevance
The relevance of this compound extends beyond laboratory settings into environmental health concerns. Epidemiological studies have linked the consumption of chlorinated drinking water containing DBPs like this furanone to an increased risk of bladder cancer .
Key Findings from Environmental Studies
- Mutagenicity in Mammalian Cells: The compound has been shown to induce mutations in cultured Chinese hamster cells, with a mutation frequency significantly higher than controls when treated with concentrations as low as 12.5 µg/ml .
- Inhibition of Cellular Communication: It disrupts metabolic cooperation between sensitive and resistant cell lines, indicating potential tumor-promoting effects .
Q & A
Q. How do advanced oxidation processes (AOPs) degrade this compound in water?
- Methodological Answer : UV/H2O2 and ozonation experiments measure pseudo-first-order rate constants. Radical quenching (e.g., tert-butanol for •OH) identifies dominant degradation pathways. Transformation products (e.g., dehalogenated furanones) are monitored via LC-QTRAP, with toxicity assessed using Vibrio fischeri bioluminescence inhibition .
Q. What gene expression profiles are associated with its exposure in mammalian cells?
- Methodological Answer : RNA-seq of HepG2 cells exposed to IC50 doses (24h) reveals upregulation of Nrf2-mediated oxidative stress response genes (e.g., HMOX1, NQO1) and DNA repair pathways (e.g., XPC, ERCC2). CRISPR knockout of Nrf2 increases apoptosis, confirming its role in detoxification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
